molecular formula C20H13NO4 B094433 Disperse Red 60 CAS No. 17418-58-5

Disperse Red 60

Cat. No.: B094433
CAS No.: 17418-58-5
M. Wt: 331.3 g/mol
InChI Key: MHXFWEJMQVIWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Disperse Red 60, or 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a popular disperse dye of the anthraquinone family of dyes . It is primarily used as a dye in various industries. The primary targets of this compound are the materials it is intended to color, such as textiles and plastics .

Mode of Action

This compound is a dark red solid that is insoluble in water but soluble in dichloromethane . It works by adhering to the material it is intended to color. The dye molecules are dispersed in a solution, and then the material is immersed in the solution. The dye molecules penetrate the material and adhere to it, imparting their color .

Biochemical Pathways

It can have indirect effects on the environment and organisms if improperly disposed of or if it enters water sources .

Pharmacokinetics

Its physical and chemical properties, such as its solubility and stability, play a role in how it is absorbed and distributed in a material .

Result of Action

The primary result of the action of this compound is the coloring of materials. The dye imparts a dark red color to the materials it is applied to . If improperly managed, it can contaminate water sources and have toxic effects on aquatic life .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH, temperature, and the presence of other chemicals can affect the dye’s solubility and stability . Additionally, the type and condition of the material being dyed can also influence the effectiveness of the dye .

Chemical Reactions Analysis

Types of Reactions: Disperse Red 60 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Properties

IUPAC Name

1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXFWEJMQVIWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4
Record name DISPERSE RED 60
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DSSTOX Substance ID

DTXSID2025210
Record name C.I. Disperse Red 60
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Molecular Weight

331.3 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Disperse red 60 is a fine deep-red powder with white specks. (NTP, 1992), Other Solid
Record name DISPERSE RED 60
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name DISPERSE RED 60
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CAS No.

17418-58-5, 12223-37-9, 70956-30-8
Record name DISPERSE RED 60
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Record name 1-amino-4-hydroxy-2-phenoxyanthraquinone
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Melting Point

greater than 572 °F (decomposes with color change at approximately 500 °F) (NTP, 1992)
Record name DISPERSE RED 60
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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